2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

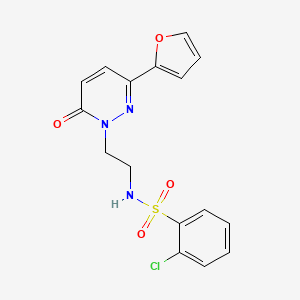

This compound features a benzenesulfonamide core substituted with a chlorine atom at the 2-position, linked via an ethyl chain to a pyridazinone ring bearing a furan-2-yl group at the 3-position. Safety guidelines emphasize precautions against heat and exposure to children, typical for reactive sulfonamide derivatives .

Properties

IUPAC Name |

2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZFUXQBWNSLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the pyridazine ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or a similar compound under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

Attachment of the benzenesulfonamide group: This step involves the reaction of the intermediate compound with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its furan-2-yl-pyridazinone-ethylbenzenesulfonamide architecture. Key comparisons include:

Key Observations :

- Unlike chlorosulfuron’s triazine group (critical for herbicidal activity), the pyridazinone-furan system in the target compound suggests divergent biological roles, possibly in enzyme inhibition .

Physicochemical Insights :

- IR spectra of pyridazinone derivatives (e.g., 6e-h) show C=O stretches between 1623–1681 cm⁻¹, consistent with the target compound’s expected pyridazinone carbonyl .

- The furan-2-yl group may lower solubility in polar solvents compared to benzyloxy or piperazinyl substituents, impacting bioavailability .

Biological Activity

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with a complex molecular structure that includes a chloro group, a furan moiety, and a pyridazinone derivative. Its unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C17H16ClN3O3S

- Molecular Weight : 363.84 g/mol

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Properties : The sulfonamide group is well-known for its applications in pharmaceuticals as antibacterial agents. Studies have shown that compounds similar to this one can effectively inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, leading to impaired nucleic acid synthesis and bacterial cell death.

- Anti-inflammatory Effects : The presence of the pyridazinone ring has been associated with inhibition of cyclooxygenase enzymes and other inflammatory pathways. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases.

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : By targeting specific enzymes such as cyclooxygenases and lipoxygenases, the compound may modulate inflammatory responses.

- Binding Interactions : Molecular docking studies can provide insights into how this compound interacts at the molecular level with target proteins, potentially leading to the development of more effective therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. |

| Study B | Anti-inflammatory Effects | Found that similar compounds reduced inflammation in animal models by inhibiting cyclooxygenase enzymes. |

| Study C | Molecular Docking | Provided insights into binding affinities with target proteins, suggesting potential efficacy in drug design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.